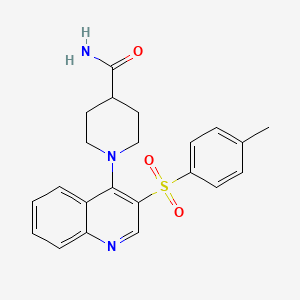
1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C22H23N3O3S and a molecular weight of 409.5. It has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening .
Synthesis Analysis
The synthesis of this compound can be achieved via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis
The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined .Aplicaciones Científicas De Investigación
- Quinolone-based compounds, including derivatives like our title compound, have shown antibacterial activity . Researchers have explored their potential in combating bacterial infections, targeting pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.
- Quinolone derivatives have been investigated for their anticancer properties. While more research is needed, these compounds hold promise in cancer therapy .
- Some quinolone derivatives possess immunosuppressive properties, making them relevant for autoimmune diseases and organ transplantation .
Antibacterial Properties
Anticancer Potential
Antiviral Applications
Immunosuppressant Activity
Neurodegenerative Disease Research
Alternative Synthetic Routes
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .
Biochemical Pathways
The compound’s action on PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Normally, the binding of growth factors to cell surface receptors activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This molecule binds to PKB, promoting its activation and subsequent signaling through phosphorylation of various substrates . By inhibiting PKB, 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide disrupts this pathway, potentially affecting cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide can lead to a decrease in cell proliferation and survival, as these processes are regulated by PKB signaling . In addition, representative compounds have been shown to modulate biomarkers of PKB signaling in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propiedades
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-8-17(9-7-15)29(27,28)20-14-24-19-5-3-2-4-18(19)21(20)25-12-10-16(11-13-25)22(23)26/h2-9,14,16H,10-13H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGUNLOPVCHBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

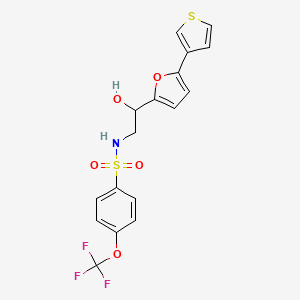


![3-(2-methoxyethyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2840738.png)
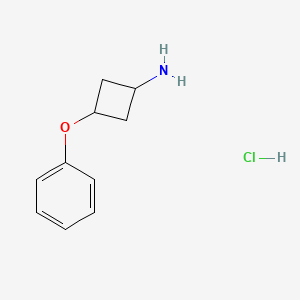
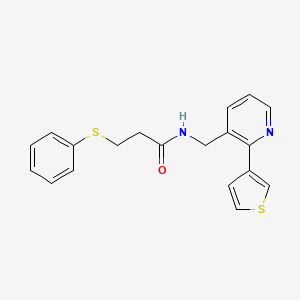
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)


![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)
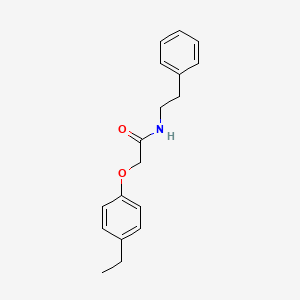
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)